molecular formula C8H6F5NO3S B2993057 1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene CAS No. 2411254-76-5

1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene

Cat. No.: B2993057
CAS No.: 2411254-76-5
M. Wt: 291.19
InChI Key: NWAUYJRTFVJXRW-UHFFFAOYSA-N
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Description

1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene is a versatile chemical compound characterized by its unique structural features, including fluorine and trifluoroethyl groups. This compound is widely used in scientific research due to its distinctive properties, making it suitable for applications in drug synthesis, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene typically involves multiple steps, starting with the fluorination of the benzene ring followed by the introduction of the fluorosulfonyloxy and trifluoroethylamino groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. The process involves the use of specialized reactors and continuous flow systems to maintain consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene is extensively used in scientific research due to its unique properties. Its applications include:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the development of fluorescent probes for biological imaging.

  • Medicine: Utilized in the design of new pharmaceuticals, particularly in the field of antiviral and anticancer drugs.

  • Industry: Applied in material science for the creation of advanced materials with enhanced properties.

Mechanism of Action

1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene is compared with other similar compounds, such as 1-Fluoro-2-(2,2,2-trifluoroethylamino)benzene and 4-Fluorosulfonyloxybenzene. Its uniqueness lies in the combination of fluorine and trifluoroethyl groups, which impart distinct chemical and physical properties compared to its counterparts.

Comparison with Similar Compounds

  • 1-Fluoro-2-(2,2,2-trifluoroethylamino)benzene

  • 4-Fluorosulfonyloxybenzene

  • 2,2,2-Trifluoroethylamine

This comprehensive overview highlights the significance of 1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for advancing scientific knowledge and technological development.

Properties

IUPAC Name

1-fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO3S/c9-6-2-1-5(17-18(13,15)16)3-7(6)14-4-8(10,11)12/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUYJRTFVJXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)F)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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